Debneyol

Description

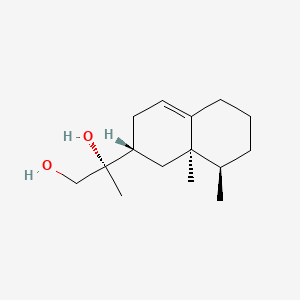

Structure

3D Structure

Properties

CAS No. |

99694-82-3 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(2S)-2-[(2R,8R,8aR)-8,8a-dimethyl-2,3,5,6,7,8-hexahydro-1H-naphthalen-2-yl]propane-1,2-diol |

InChI |

InChI=1S/C15H26O2/c1-11-5-4-6-12-7-8-13(9-14(11,12)2)15(3,17)10-16/h7,11,13,16-17H,4-6,8-10H2,1-3H3/t11-,13-,14-,15-/m1/s1 |

InChI Key |

XJXXJYGANFEEDD-NMFUWQPSSA-N |

SMILES |

CC1CCCC2=CCC(CC12C)C(C)(CO)O |

Isomeric SMILES |

C[C@@H]1CCCC2=CC[C@H](C[C@]12C)[C@@](C)(CO)O |

Canonical SMILES |

CC1CCCC2=CCC(CC12C)C(C)(CO)O |

Origin of Product |

United States |

Occurrence and Ecological Roles of Debneyol

Natural Production in Solanaceous Plants

The Solanaceae family, commonly known as the nightshade family, is a diverse group of plants that includes many economically important species such as tobacco, potato, and tomato. These plants are known to produce a wide array of secondary metabolites, including sesquiterpenoid phytoalexins like Debneyol, as a defense mechanism.

Presence in Nicotiana benthamiana

Nicotiana benthamiana, a close relative of tobacco indigenous to Australia, is a widely used model organism in plant biology research. wikipedia.org Its susceptibility to a broad range of plant pathogens makes it an excellent system for studying plant immune responses. wikipedia.org Research has shown that N. benthamiana produces terpenoid phytoalexins as part of its basal defense machinery. nih.govnih.gov While much of the research has focused on related compounds like capsidiol (B150007) and its derivatives, Debneyol is recognized as one of the characteristic phytoalexins of the Nicotiana genus. These compounds are typically produced in response to infection, and their synthesis is a key aspect of the plant's defense strategy. nih.govnih.gov

Association with Catharanthus roseus

Catharanthus roseus, commonly known as the Madagascar periwinkle, is a well-studied medicinal plant from the Apocynaceae family. It is renowned for its production of a diverse array of terpenoid indole (B1671886) alkaloids (TIAs), including the anticancer agents vinblastine (B1199706) and vincristine. Extensive research into the secondary metabolism of C. roseus has focused on the TIA biosynthetic pathway. Based on available scientific literature, there is no evidence to suggest that Catharanthus roseus naturally produces the sesquiterpenoid phytoalexin Debneyol. The secondary metabolite profile of this species is consistently characterized by its complex alkaloids.

Comparative Occurrence in Other Plant Species

The genus Nicotiana is chemically diverse, with different species exhibiting distinct profiles of secondary metabolites, particularly alkaloids. nih.govnih.gov While nicotine (B1678760) is the most well-known alkaloid, the genus produces a wide variety of other compounds, including other pyridine (B92270) alkaloids and terpenoids. nih.govnih.gov The production of sesquiterpenoid phytoalexins is a conserved defense response in many Solanaceous plants. Although comprehensive comparative studies quantifying Debneyol across a wide range of Nicotiana species are not extensively documented, the genetic machinery for producing such defense compounds is a shared trait within the genus. The specific types and quantities of phytoalexins, including Debneyol, can vary between species, reflecting their unique evolutionary histories and the specific pathogens they have adapted to counter.

Inducibility by Biotic and Abiotic Elicitors

The production of phytoalexins like Debneyol is not constitutive but is instead induced by various stress signals known as elicitors. These can be molecules of pathogenic origin (biotic) or stress-related plant hormones (abiotic).

Fungal Elicitors (e.g., INF1 from Phytophthora infestans)

Pathogen-associated molecular patterns (PAMPs) are conserved molecules from microorganisms that are recognized by the plant immune system, leading to the activation of defense responses, including phytoalexin synthesis. Fungal cell wall components are potent elicitors of this response. nih.govnih.govresearchgate.net

A well-studied example is INF1, a proteinaceous elicitor secreted by the oomycete Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. Research has demonstrated that INF1 is a potent inducer of the hypersensitive response—a form of programmed cell death at the site of infection—and the production of sesquiterpenoid phytoalexins in Nicotiana species. nih.govnih.gov The application of fungal elicitors to tobacco cell suspension cultures leads to a rapid and significant accumulation of these defensive compounds. nih.govnih.gov This response involves the transcriptional activation of genes encoding key enzymes in the sesquiterpenoid biosynthetic pathway, such as 5-epi-aristolochene synthase (EAS), which catalyzes the first committed step in the formation of capsidiol, a close biosynthetic relative of Debneyol. pnas.org

Table 1: Effect of Fungal Elicitor on Sesquiterpenoid Phytoalexin Production in Nicotiana tabacum Cell Cultures

| Treatment | Time Post-Elicitation | Phytoalexin Accumulation (relative units) |

| Control | 24h | 1 |

| Fungal Elicitor | 12h | 50 |

| Fungal Elicitor | 24h | 120 |

| Fungal Elicitor | 48h | 85 |

Note: This table is a representative illustration of the typical induction pattern of sesquiterpenoid phytoalexins in Nicotiana cell cultures following treatment with a fungal elicitor, based on findings from studies on compounds like capsidiol. nih.govnih.gov

Hormonal Elicitors (e.g., Methyl Jasmonate, Salicylic (B10762653) Acid)

Plant hormones play a crucial role in mediating defense signaling pathways. Methyl jasmonate (MeJA) and salicylic acid (SA) are key signaling molecules that regulate the induced defense responses to necrotrophic and biotrophic pathogens, respectively.

Exogenous application of MeJA has been shown to induce the expression of genes involved in secondary metabolite biosynthesis and to trigger the accumulation of phytoalexins in various plants, including Nicotiana species. researchgate.netoup.com In Nicotiana attenuata, MeJA treatment, particularly in combination with ethylene (B1197577), synergistically induces the production of the phytoalexins scopoletin (B1681571) and scopolin. oup.com While MeJA can induce sesquiterpene cyclase activity, the enzyme responsible for the core structure of Debneyol, its induction pattern can be slower and more prolonged compared to fungal elicitors. researchgate.net

Salicylic acid is another critical hormone in plant defense, primarily associated with systemic acquired resistance (SAR). While its role in inducing phytoalexins is well-established, the specific effects on sesquiterpenoid production in Nicotiana can be complex and are often intertwined with other signaling pathways. mdpi.com

Table 2: Key Hormonal Elicitors and Their General Role in Phytoalexin Induction

| Elicitor | Signaling Pathway | General Effect on Phytoalexin Synthesis in Nicotiana |

| Methyl Jasmonate (MeJA) | Jasmonate Pathway | Induces expression of biosynthetic genes for various phytoalexins. researchgate.netoup.com |

| Salicylic Acid (SA) | Salicylic Acid Pathway | Key regulator of systemic acquired resistance; can influence phytoalexin production. mdpi.com |

The specific chemical compound "Debneyol" could not be definitively identified in publicly available scientific literature. As a result, a detailed article on its specific ecological roles and interactions with plant pathogens as per the requested outline cannot be generated at this time.

Extensive searches for "Debneyol" in scientific databases and search engines did not yield information on a compound with this name involved in plant science, mycology, or related fields. It is possible that "Debneyol" may be a novel, recently discovered compound not yet widely documented, a proprietary name, or a potential misspelling of a different chemical substance.

Without accessible research data on Debneyol, it is not possible to provide scientifically accurate information regarding its occurrence, its role in plant responses to environmental stress, or its specific contributions to plant-pathogen interactions, including its effects on innate immunity and responses to necrotrophic and biotrophic phytopathogens like Rhizoctonia solani and Ustilago maydis.

Further investigation would require a correct chemical identifier, such as a CAS number, IUPAC name, or a reference to a specific publication where "Debneyol" is described.

Biosynthetic Pathway and Enzymatic Mechanisms of Debneyol

Precursor Utilization and Isoprenoid Pathway Integration

The foundation of debneyol biosynthesis, like that of other sesquiterpenes, lies in the isoprenoid pathway, which provides the fundamental five-carbon building blocks.

Farnesyl Diphosphate (B83284) (FPP) as the Common Sesquiterpenoid Precursor

Farnesyl diphosphate (FPP) is established as the common precursor for all sesquiterpenoids, a diverse class of compounds characterized by their 15-carbon backbone. researchgate.netwikipedia.orghmdb.ca FPP is synthesized through the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), catalyzed by farnesyl diphosphate synthase (FPS). uniprot.orgresearchgate.net This enzyme is considered a key player in isoprenoid biosynthesis, providing the C15 precursor for sesquiterpene formation. uniprot.orgresearchgate.net The biosynthesis of FPP itself is part of the larger mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which generate the IPP and DMAPP units.

Upstream Metabolic Flux and Regulation

The metabolic flux through the upstream isoprenoid pathways (MVA and MEP) directly impacts the availability of FPP for sesquiterpene biosynthesis, including debneyol production. Regulation of these upstream pathways can occur through various mechanisms, including feedback inhibition and transcriptional control of key enzymes. libretexts.orgnumberanalytics.comnih.gov While specific details on the upstream regulation directly influencing debneyol biosynthesis are still being explored, the general principles of metabolic regulation, such as allosteric control and hormonal signaling, are likely to play a role in channeling metabolic flux towards FPP production when debneyol synthesis is induced, for example, in response to pathogen attack. libretexts.orgnumberanalytics.comnih.govnhri.org.twmedistudents.com

Sesquiterpene Synthase-Mediated Cyclization

The crucial step in sesquiterpene biosynthesis is the cyclization of the linear FPP molecule into various cyclic structures, a reaction catalyzed by sesquiterpene synthases (TPSs).

5-Epi-aristolochene Synthase (EAS) as a Key Enzyme

5-Epi-aristolochene synthase (EAS) is a well-characterized sesquiterpene synthase known to produce 5-epi-aristolochene from FPP. ebi.ac.uk This enzyme has been identified as a key enzyme in the biosynthesis of sesquiterpenoid phytoalexins like capsidiol (B150007) and debneyol in solanaceous plants such as Nicotiana benthamiana. researchgate.netwur.nluva.nlnih.govresearchgate.netapsnet.org EAS catalyzes the cyclization of FPP, involving the ionization of the diphosphate ester and subsequent cyclization and rearrangement steps to form the bicyclic 5-epi-aristolochene skeleton. ebi.ac.uknih.gov

CrTPS18 Activity in Catharanthus roseus

In Catharanthus roseus, a specific terpene synthase, CrTPS18, has been identified and characterized as a sesquiterpene synthase involved in the biosynthesis pathway leading to debneyol. nih.govnih.govresearchgate.netacs.orgiastate.eduacs.orgresearchgate.net Research indicates that CrTPS18 catalyzes the cyclization of FPP to produce 5-epi-jinkoheremol (B12423962). nih.govnih.govresearchgate.netacs.orgiastate.eduacs.orgresearchgate.net This finding highlights that different plant species may utilize distinct sesquiterpene synthases to generate specific intermediates in the debneyol biosynthetic pathway.

Formation of Intermediates (e.g., 5-epi-aristolochene, 5-epi-jinkoheremol)

The enzymatic cyclization of FPP by sesquiterpene synthases leads to the formation of various intermediates. In the context of debneyol biosynthesis, 5-epi-aristolochene has been identified as a common precursor in Nicotiana benthamiana, undergoing further modifications to yield debneyol. researchgate.netuva.nlnih.govtandfonline.comnih.gov Studies have shown the incorporation of labeled 5-epi-aristolochene into capsidiol, a closely related phytoalexin, suggesting a shared part of the pathway. tandfonline.com

In Catharanthus roseus, CrTPS18 produces 5-epi-jinkoheremol as an intermediate from FPP. nih.govnih.govresearchgate.netacs.orgiastate.eduacs.orgresearchgate.net Subsequently, 5-epi-jinkoheremol is further hydroxylated by a cytochrome P450 enzyme, CYP71D349, to produce debneyol. nih.govnih.govresearchgate.netacs.orgiastate.eduacs.orgresearchgate.netnih.gov This indicates that while both 5-epi-aristolochene and 5-epi-jinkoheremol serve as intermediates in debneyol biosynthesis in different plant species, the specific enzymatic steps and the nature of the immediate precursor to debneyol can vary. researchgate.netuva.nlnih.govnih.govnih.govresearchgate.netacs.orgiastate.eduacs.orgresearchgate.nettandfonline.comnih.govnih.gov

Research findings have demonstrated the sequential action of CrTPS18 and CYP71D349 in C. roseus, confirming the role of 5-epi-jinkoheremol as an intermediate. nih.govnih.govresearchgate.netacs.orgiastate.eduacs.orgresearchgate.net

Stereochemical Considerations in Cyclization Events

The cyclization of FPP is a critical step in the biosynthesis of sesquiterpenoids, including the precursor to debneyol. This process is catalyzed by terpene cyclases (also known as terpene synthases) and involves complex regio- and stereochemical transformations of the linear FPP substrate. nih.govacs.org The precise folding and active site architecture of the terpene cyclase enzyme dictate the stereochemistry of the resulting cyclic product. acs.org Studies on related sesquiterpene synthases, such as 5-epi-aristolochene synthase (EAS), highlight how the enzyme's active site acts as a template, guiding the cyclization cascade with specific stereochemical outcomes. nih.govacs.orguky.edu The initial ionization of the diphosphate ester of FPP generates an allylic carbocation, which then undergoes intramolecular cyclization. wur.nl Subsequent rearrangements, including hydride shifts and methyl migrations, occur before the reaction is terminated by deprotonation or nucleophilic capture, all under the stereochemical control of the enzyme. acs.orguky.eduwur.nl Germacrene A is often postulated as a bound intermediate in the biosynthesis of various phytoalexins, including 5-epi-aristolochene, which is a precursor to debneyol and capsidiol. wur.nlnih.gov

Cytochrome P450 Monooxygenase-Catalyzed Hydroxylation

Following the initial cyclization of FPP to form 5-epi-jinkoheremol, cytochrome P450 monooxygenases play a crucial role in the subsequent oxygenation steps that lead to debneyol. nih.govacs.orgresearchgate.net These enzymes are heme-containing proteins often associated with the endoplasmic reticulum and are involved in various metabolic processes, including the biosynthesis of specialized metabolites in plants. researchgate.net

Role of CYP71D349 in Debneyol Formation

Research has identified CYP71D349 as a specific cytochrome P450 monooxygenase involved in the biosynthesis of debneyol. wikipedia.orgnih.govacs.orgresearchgate.net This enzyme catalyzes the hydroxylation of 5-epi-jinkoheremol, converting it into debneyol. nih.govacs.orgresearchgate.net The gene encoding CYP71D349 has been found in a minimal biosynthetic gene cluster in Catharanthus roseus, located adjacent to the gene encoding the terpene synthase CrTPS18, which produces 5-epi-jinkoheremol from FPP. nih.govacs.orgresearchgate.netresearchgate.netacs.org

Specificity of Oxygenation Steps

Enzymatic oxygenation, particularly by cytochrome P450 enzymes, is characterized by its high substrate and regiochemical specificity. nih.goveawag.ch In the context of debneyol biosynthesis, CYP71D349 specifically targets 5-epi-jinkoheremol for hydroxylation. nih.govacs.orgresearchgate.net The precise site of oxygenation on the 5-epi-jinkoheremol structure is determined by the active site architecture and catalytic mechanism of CYP71D349, leading to the formation of debneyol with specific hydroxyl group positions. nih.govacs.orgresearchgate.net While the general mechanisms of oxygen activation by cytochrome P450s are understood, the specific factors governing substrate specificity in enzymes like CYP71D349 are an area of ongoing research. eawag.ch

Sequential Enzymatic Action

The biosynthesis of debneyol involves a sequential action of enzymes. wikipedia.orgnih.govacs.orgresearchgate.net First, a terpene synthase (CrTPS18 in C. roseus) catalyzes the cyclization of FPP to produce 5-epi-jinkoheremol. nih.govacs.orgresearchgate.net Subsequently, the cytochrome P450 monooxygenase CYP71D349 acts on 5-epi-jinkoheremol to introduce hydroxyl groups, yielding debneyol. nih.govacs.orgresearchgate.net This ordered, two-step enzymatic process highlights the coordinated action required for the formation of the final phytoalexin. nih.govacs.orgresearchgate.net The genes encoding these sequentially acting enzymes can be found in close proximity within plant genomes, forming biosynthetic gene clusters. nih.govacs.orgresearchgate.netresearchgate.netacs.org

Co-ordinated Biosynthesis with Related Phytoalexins (e.g., Capsidiol)

Debneyol biosynthesis is often discussed in conjunction with the biosynthesis of related sesquiterpenoid phytoalexins, particularly capsidiol. Both compounds are derived from 5-epi-aristolochene in certain plant species, such as Nicotiana benthamiana. researchgate.net In Nicotiana tabacum and Capsicum annuum, capsidiol is a well-characterized phytoalexin produced from FPP via 5-epi-aristolochene. wikipedia.orgnih.gov The biosynthesis of capsidiol involves the enzyme 5-epi-aristolochene synthase (EAS) for the cyclization step and subsequent hydroxylation catalyzed by a cytochrome P450 enzyme, 5-epi-aristolochene hydroxylase (EAH). researchgate.netnih.gov The co-occurrence and shared biosynthetic intermediates (like 5-epi-aristolochene) suggest a co-ordinated regulation of the pathways leading to debneyol and capsidiol in plants. wikidata.orgresearchgate.netwikipedia.orgresearchgate.netqmul.ac.uk While 5-epi-aristolochene is a precursor for both, the specific hydroxylation steps catalyzed by different cytochrome P450 enzymes would determine the final product, either debneyol or capsidiol. researchgate.net Studies in Nicotiana benthamiana have shown that elicitation can lead to the formation of both capsidiol and debneyol, further supporting a link in their biosynthetic regulation. researchgate.net

Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of secondary metabolites like debneyol is subject to transcriptional regulation, ensuring their production in response to appropriate stimuli, such as pathogen attack. wikipedia.orgwiktionary.orgnih.gov Transcriptional regulation involves the control of gene expression, often mediated by transcription factors that bind to specific DNA sequences in the regulatory regions of biosynthetic genes. nih.govwou.edulibretexts.org In plants, the expression of genes encoding enzymes in biosynthetic pathways can be coordinately regulated. wou.edulibretexts.orgnih.gov This co-regulation ensures that all necessary enzymes for a particular pathway are available when needed. wou.edulibretexts.org While specific details regarding the transcriptional regulation of debneyol biosynthetic genes are still being elucidated, studies on other plant secondary metabolite pathways, including other terpenoids and phytoalexins, provide insights into the potential mechanisms involved. nih.govnih.govmdpi.comfrontiersin.org These mechanisms often involve complex regulatory networks that respond to environmental signals and phytohormones, fine-tuning the timing, amplitude, and tissue-specific expression of biosynthetic genes. nih.gov The identification of the biosynthetic gene cluster for debneyol in Catharanthus roseus, consisting of CrTPS18 and CYP71D349, suggests that these genes may be coordinately regulated at the transcriptional level. nih.govacs.orgresearchgate.netresearchgate.netacs.org

Differential Gene Expression in Response to Elicitors

Elicitors, which can be of biotic or abiotic origin, stimulate plant defense mechanisms, including the production of secondary metabolites like phytoalexins. tandfonline.commdpi.com Treatment of N. benthamiana with the elicitor INF1, a protein from the potato blight pathogen Phytophthora infestans, leads to the formation of debneyol, capsidiol, and capsidiol 3-acetate. researchgate.netapsnet.org This elicitation process involves changes in gene expression. mdpi.com For instance, the expression of EAS (5-epi-aristolochene synthase) and EAH (5-epi-aristolochene dihydroxylase), genes involved in the biosynthesis of capsidiol (a related phytoalexin), is upregulated by ethylene (B1197577) and is necessary for resistance in N. benthamiana to P. infestans. apsnet.org While the direct link between these specific genes and debneyol biosynthesis is not explicitly detailed in the search results, the co-occurrence of debneyol and capsidiol production upon INF1 elicitation suggests a potential co-regulation or shared pathway components. researchgate.netapsnet.org

Elicitors can trigger various signaling pathways within the plant, including those involving jasmonic acid (JA) and ethylene (ET), which are known to regulate defense gene expression. tandfonline.comnih.gov The upregulation of genes involved in sesquiterpenoid phytoalexin synthesis via the mevalonate pathway has been observed during potato late blight. researchgate.net

Identification of Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are groups of genes that are physically clustered in the genome and encode the enzymes required for the synthesis of specific secondary metabolites. nih.govplos.orgnih.gov While the search results mention the concept of BGCs in the context of secondary metabolite production in various organisms, including bacteria and plants, specific details regarding the identified BGCs solely responsible for debneyol biosynthesis are limited. nih.govplos.orgnih.govresearchgate.net

One search result indicates that hedycaryol (B1638063) is a biosynthetic precursor of debneyol, a conversion catalyzed by a genetically clustered cytochrome P450 monooxygenase (CYP71D349). nih.gov This suggests that at least one key enzymatic step in debneyol biosynthesis is encoded within a gene cluster. This contrasts with earlier findings that suggested incorporation of radioactivity from 5-epi-aristolochene in debneyol biosynthesis. nih.gov

The biosynthesis of sesquiterpene olefins from FPP is catalyzed by sesquiterpene synthases (also referred to as sesquiterpene cyclases), which are often encoded within BGCs. wur.nl These enzymes catalyze the formation of various sesquiterpene skeletons. wur.nl Cytochrome P450 enzymes are also frequently involved in plant terpenoid secondary metabolism, often exhibiting substrate specificity and being encoded within BGCs. wur.nlnih.gov

Molecular Mechanistic Studies of Debneyol Activity

Biotransformation and Metabolism in Research Models

The biotransformation and metabolism of Debneyol have been investigated, particularly in the context of detoxification pathways for related phytoalexins in solanaceous plants. nih.gov Biotransformation in plants involves the use of enzymatic capabilities to modify chemical compounds. researchgate.net Studies on research models like Nicotiana benthamiana have provided insights into the stability and modification of Debneyol following its synthesis in response to stress.

Enzymatic Modification by Plant or Microbial Enzymes

Research into the detoxification of sesquiterpenoid phytoalexins has identified specific enzymes that modify these compounds. One such study focused on a cytochrome P450 enzyme, CYP76A2L, which was found to hydroxylate and detoxify several phytoalexins, including rishitin (B106575) and capsidiol (B150007). nih.gov However, when this enzyme was expressed in Nicotiana benthamiana, it did not lead to a reduction in Debneyol levels. nih.govresearchgate.net The structural basis for this specificity is believed to be the hydroxyl group already present on the isopropenyl side chain of Debneyol, a feature absent in other phytoalexins that are substrates for this enzyme. nih.govresearchgate.net This indicates that Debneyol is not a substrate for CYP76A2L and may follow a different metabolic fate or be more resistant to this specific enzymatic modification.

Metabolite Analysis in Challenged Plants

Metabolite analysis in plants challenged with elicitors or pathogens has confirmed the induction and accumulation of Debneyol. In Nicotiana benthamiana leaves, elicitation with INF1, a protein from the pathogen Phytophthora infestans, leads to the production of Debneyol, capsidiol, and capsidiol 3-acetate. nih.govresearchgate.net This response is a key part of the plant's defense against the pathogen.

Further experiments combining elicitation with the expression of the detoxifying enzyme CYP76A2L showed a reduction in capsidiol levels, while Debneyol levels remained unchanged. nih.govresearchgate.net This differential effect highlights the specificity of the metabolic pathways. Similarly, treating Nicotiana tabacum cell cultures with elicitors like cellulase (B1617823) has been shown to increase the production of both Debneyol and capsidiol. tandfonline.com

The following table summarizes the findings from a representative metabolite analysis study in elicited Nicotiana benthamiana.

| Compound | Elicitor Treatment | Observed Outcome in N. benthamiana | Effect of Co-expressing CYP76A2L Enzyme |

|---|---|---|---|

| Debneyol | INF1 | Accumulation Increased | Levels Unchanged |

| Capsidiol | INF1 | Accumulation Increased | Levels Reduced |

| Capsidiol 3-acetate | INF1 | Accumulation Increased | Levels Reduced |

Compound Index

Synthetic Biology and Metabolic Engineering Approaches

Heterologous Expression in Microbial Hosts (e.g., E. coli, Yeast)

Heterologous expression in microbial hosts like Escherichia coli and yeast is a widely used strategy for producing plant natural products, including terpenoids. oup.comdntb.gov.uamdpi.comresearchgate.netresearchgate.net This involves introducing the genes encoding the necessary biosynthetic enzymes into a microbial chassis organism. oup.comnih.gov

Reconstitution of Debneyol Biosynthetic Pathway

The core biosynthetic pathway for debneyol involves the conversion of farnesyl pyrophosphate (FPP) to 5-epi-aristolochene by a terpene synthase (CrTPS18 or NbEAS) and the subsequent hydroxylation of 5-epi-aristolochene to debneyol by a cytochrome P450 (CYP71D349). researchgate.netnih.gov Reconstitution of this minimal pathway in microbial hosts requires the functional expression of these plant-derived enzymes.

Studies have demonstrated the feasibility of engineering E. coli and yeast for the production of terpenoids by introducing heterologous mevalonate (B85504) (MEV) or methylerythritol phosphate (B84403) (MEP) pathways to increase the supply of the precursor FPP. dntb.gov.uaresearchgate.netresearchgate.net While previous attempts at reconstituting similar pathways in microorganisms have had limited success, often due to poor expression or activity of some enzymes, ongoing research aims to overcome these limitations. researchgate.net

Strategies for Pathway Optimization and Yield Enhancement

Optimizing the heterologous pathway and enhancing the yield of debneyol in microbial hosts involves several strategies. Fine-tuning heterologous pathways is essential to unlock the full potential of microbial cell factories. nih.gov

Enzyme Engineering: Improving the catalytic efficiency, substrate specificity, and stability of the heterologous enzymes, such as the terpene synthase and cytochrome P450, through directed evolution or rational design can enhance metabolic flux towards debneyol production. nih.govresearchgate.netoup.com

Modulation of Microbial Chassis: Engineering the host organism's native metabolism can increase the supply of precursor molecules like FPP. This can involve optimizing existing pathways or introducing synthetic orthogonal pathways that provide an alternative route for precursor biosynthesis without disrupting essential host functions. nih.govresearchgate.netoup.com

Gene Expression Optimization: Controlling the expression levels of the introduced biosynthetic genes is crucial. This includes using appropriate promoters, codon optimization for the host organism, and balancing the expression of multiple enzymes in the pathway to avoid bottlenecks. researchgate.net

Compartmentalization: Proper localization of the heterologous biosynthetic pathway within the microbial cell can improve yield and reduce toxicity to the host. nih.gov

Research in engineered yeast has shown significant improvements in the production of 5-epi-jinkoheremol (B12423962) (a precursor to debneyol) through metabolic engineering of the terpene biosynthetic pathway and protein engineering of the key enzyme TPS18. researchgate.net

Genome Mining for Novel Biosynthetic Enzymes

Genome mining is a powerful approach for discovering novel biosynthetic gene clusters (BGCs) and enzymes involved in the production of natural products. researchgate.netresearchgate.netmit.edugithub.ionih.gov While traditionally applied to microbial genomes, this strategy is increasingly being used to explore the biosynthetic potential of plants. nih.govresearchgate.net

Mining the genome of Catharanthus roseus, for instance, led to the identification of a minimal BGC containing genes encoding CrTPS18 and CYP71D349, the enzymes responsible for the biosynthesis of 5-epi-jinkoheremol and debneyol from FPP. nih.govresearchgate.net This discovery highlights the potential of genome mining in identifying cryptic BGCs in plants that may be involved in the synthesis of bioactive metabolites like debneyol. nih.govresearchgate.net

Genetic Manipulation in Model Plant Systems

Model plant systems, such as Nicotiana benthamiana, are valuable tools for studying plant gene function and metabolic pathways, including those involved in the biosynthesis of specialized metabolites like debneyol. researchgate.netresearchgate.netapsnet.org Genetic manipulation techniques allow researchers to investigate the roles of specific genes in debneyol production.

Gene Silencing (e.g., VIGS in Nicotiana benthamiana)

Virus-induced gene silencing (VIGS) is a transient gene silencing technique commonly used in Nicotiana benthamiana to reduce the expression of target genes. nih.govapsnet.orgnih.govnih.govresearchgate.net This method utilizes modified plant viruses to trigger the plant's RNA interference (RNAi) machinery, leading to the degradation of mRNA from the targeted gene. nih.govresearchgate.net

VIGS in Nicotiana benthamiana can be employed to silence genes hypothesized to be involved in debneyol biosynthesis or regulation. By observing the effect of gene silencing on debneyol accumulation, researchers can infer the function of the silenced gene in the pathway. For example, silencing of genes encoding enzymes like EAS or CYP71D349 would be expected to reduce or abolish debneyol production. apsnet.org

Overexpression Studies

Overexpression studies involve increasing the expression of a specific gene in a plant system. This can be achieved through techniques like transient expression or the creation of stable transgenic lines. Overexpressing genes involved in debneyol biosynthesis, such as those encoding terpene synthases or cytochrome P450 enzymes, can help to confirm their function and potentially lead to increased production of debneyol. mdpi.comnih.govnih.gov

Ectopic co-expression of enzymes involved in sesquiterpene biosynthesis, along with proteins that promote lipid droplet formation, has been shown to enhance the accumulation of sesquiterpenes in Nicotiana benthamiana leaves, suggesting that compartmentalization can play a role in improving metabolic engineering efficiency in plants. researchgate.net

Structure Activity Relationship Sar Studies of Debneyol and Analogues

Correlating Structural Features with Biological Activity

While Debneyol is recognized for its fungicidal properties wikidata.org, detailed and extensive Structure-Activity Relationship studies specifically focused on Debneyol and a wide range of its synthesized analogues appear limited in the readily available literature. General principles of SAR suggest that modifications to the core sesquiterpene skeleton, the position and nature of hydroxyl groups, and the presence or modification of the isopropenyl group are likely to influence its biological activity.

Research on other related tobacco sesquiterpenoids, such as cembranoids, has indicated that the number of hydroxyl groups and double bonds can be related to antifungal activity. mdpi.com However, applying these findings directly to Debneyol without specific studies on its derivatives requires further investigation.

One study noted that Debneyol levels did not change when the enzyme CYP76A2L metabolized capsidiol (B150007), suggesting that this specific enzyme does not act on Debneyol. nih.gov This observation, while not a direct SAR study, highlights a difference in how enzymes may interact with structurally related phytoalexins.

Synthesis and Characterization of Debneyol Derivatives

Specific published methods for the systematic synthesis of a wide range of Debneyol derivatives for SAR studies are not extensively detailed in the provided search results. However, the existence of structurally related compounds and metabolites has been noted. For instance, minor metabolites including an isomer and a dehydro-analogue of a diol structurally identical to debneyol have been detected and characterized using techniques such as GC/MS of cyclic derivatives. researchgate.net This indicates that some chemical modifications or related structures exist and can be characterized.

General approaches to synthesizing and characterizing derivatives of natural products often involve chemical modifications of functional groups, structural rearrangements, or the synthesis of truncated or expanded skeletons. Characterization typically employs spectroscopic methods such as NMR, MS, and IR, as well as chromatographic techniques. While these methods are standard in organic chemistry and natural product research, their specific application to a broad panel of Debneyol derivatives for SAR analysis is not explicitly detailed in the provided information.

Mechanistic Insights from Structural Modifications

Direct mechanistic insights into how structural modifications of Debneyol affect its mode of action are not clearly elucidated in the provided search results. The biosynthesis of Debneyol, along with Capsidiol, from farnesyl diphosphate (B83284) involves specific enzymes like 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH). nih.govmuni.czresearchgate.net This biosynthetic pathway illustrates how the core structure is formed but does not explain the mechanism of its biological activity or how structural changes influence this mechanism.

Studies on the metabolism of phytoalexins by plant pathogens, such as Botrytis cinerea, provide some indirect insights. B. cinerea can metabolize capsidiol and rishitin (B106575), and the ability to detoxify these compounds can contribute to the pathogen's virulence. researchgate.nettarbaweya.org While Debneyol is also a phytoalexin, the specific enzymatic mechanisms by which pathogens might metabolize Debneyol and how structural features of Debneyol influence this process are not detailed. Understanding such metabolic transformations could offer insights into the structural requirements for resistance or susceptibility to enzymatic detoxification.

Comparative Analysis with Other Phytoalexins (e.g., Capsidiol, Rishitin)

Debneyol is frequently discussed alongside other sesquiterpenoid phytoalexins found in Solanaceae plants, notably Capsidiol and Rishitin. nih.govresearchgate.netnih.govresearchgate.nettarbaweya.orgppjonline.orgphcogrev.comresearchgate.net These compounds are all derived from the common precursor farnesyl diphosphate but are formed through different branches of the biosynthetic pathway. nih.govresearchgate.net Capsidiol and Debneyol are produced in Nicotiana species and Capsicum annuum, while Rishitin is found in Solanum species like potato and tomato. nih.govresearchgate.net

Structurally, Debneyol, Capsidiol, and Rishitin share a sesquiterpene skeleton but differ in their hydroxylation patterns and ring structures. Rishitin, for instance, has been noted to structurally resemble capsidiol more closely than some of its own precursors. nih.gov

In terms of biological activity, these phytoalexins are primarily known for their antifungal properties, contributing to plant defense against fungal and oomycete pathogens. nih.govdotmatics.comppjonline.org Comparative studies have shown that while effective against fungi and oomycetes, Capsidiol, Debneyol, and Rishitin did not inhibit the growth of certain bacteria, including both Gram-positive and Gram-negative strains, at tested concentrations. ppjonline.org This suggests a degree of selectivity in their antimicrobial activity, primarily targeting eukaryotic microorganisms like fungi and oomycetes rather than bacteria.

The metabolism of these phytoalexins by pathogens also shows differences. Botrytis cinerea metabolizes capsidiol by dehydrogenation to capsenone, followed by further oxidation, while rishitin is directly oxidized. researchgate.net The specific metabolic fate of Debneyol in pathogens is less detailed in the provided results, but its co-occurrence and structural similarity to capsidiol suggest potential overlaps or differences in how it is recognized and metabolized by plant pathogens.

Comparative Analysis of Selected Solanaceous Phytoalexins

| Compound | Plant Source(s) | Primary Activity | Biosynthetic Pathway Branch |

| Debneyol | Nicotiana species, N. debneyi | Fungicidal | 5-epi-aristolochene pathway nih.govresearchgate.net |

| Capsidiol | Nicotiana species, Capsicum annuum | Antifungal | 5-epi-aristolochene pathway nih.govresearchgate.net |

| Rishitin | Solanum species (potato, tomato) | Antifungal | Solavetivone pathway nih.govresearchgate.net |

This table summarizes some key comparative aspects of Debneyol, Capsidiol, and Rishitin based on the search results.

Advanced Analytical Methodologies in Debneyol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating Debneyol from other compounds present in biological extracts and for quantifying its levels.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sesquiterpene phytoalexins, including Debneyol researchgate.net. HPLC allows for the separation of compounds based on their differential interactions with a stationary phase as they are carried through the column by a mobile phase. For the analysis of sesquiterpene phytoalexins like Debneyol, a cyanopropyl-bonded phase column with an isocratic mixture of hexane (B92381) and isopropanol (B130326) has been employed researchgate.net. Detection of Debneyol after HPLC separation can be achieved using various detectors. A UV detector set at 205 nm has been used, with a lower limit of detection reported to be around 0.5 µg for Debneyol. The response of the UV detector was found to be linear in the range of 0.5–30 µg researchgate.netresearchgate.net. Another effective detection method is a flame ionization detector, where the signal response is proportional to the mass of the phytoalexins researchgate.netresearchgate.net. HPLC has been utilized to quantify Debneyol in studies investigating plant defense responses, such as in Nicotiana benthamiana leaves treated with elicitors apsnet.orgnih.gov.

Spectroscopic Methods for Structural Elucidation (in research context)

Spectroscopic methods provide detailed information about the structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the elucidation of the structure of organic molecules, including natural products like Debneyol nih.govmdpi.com. NMR provides information about the connectivity and spatial arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C arxiv.orgmdpi.com. Analysis of ¹H NMR spectra reveals different types of protons and their environments, while ¹³C NMR provides information about the carbon skeleton nih.gov. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often used in conjunction with one-dimensional spectra to fully assign signals and establish structural linkages nih.gov. Although specific detailed NMR data for Debneyol was not extensively provided in the search results, NMR spectroscopy is routinely applied in the structural characterization of sesquiterpenes isolated from natural sources nih.gov. For instance, the structure of isopterocarpolone, a related sesquiterpene, was established through comprehensive analysis of its ¹H, ¹³C, HSQC, COSY, TOCSY, and HMBC spectra nih.gov.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern ircm.qc.canih.gov. MS is often coupled with chromatographic techniques like GC or HPLC (GC-MS, HPLC-MS) to analyze complex mixtures nih.govmedchemexpress.commedchemexpress.com. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the molecular formula of a compound nih.gov. The fragmentation pattern observed in a mass spectrum can provide structural information by indicating the presence of specific functional groups and the way the molecule breaks apart upon ionization researchgate.net. In the context of Debneyol research, MS is crucial for confirming the molecular weight and formula of isolated Debneyol and for providing fragmentation data that supports its structural identification nih.gov. For example, HPLC-HRMS analysis has been used to determine the molecular weight and deduce the molecular formula of sesquiterpenes nih.gov.

Transcriptomic and Proteomic Profiling for Pathway Elucidation

Transcriptomic profiling involves the study of the complete set of RNA transcripts produced by an organism or in a specific cell type under particular conditions frontiersin.org. Techniques like RNA sequencing (RNA-Seq) allow for the measurement of the expression levels of thousands of genes simultaneously frontiersin.org. By comparing the transcriptomes of plants producing Debneyol under different stimuli (e.g., pathogen attack), researchers can identify genes that are upregulated or downregulated in response to Debneyol production or in pathways related to its function researchgate.netmdpi.com. For instance, transcriptomic profiling has been used to investigate plant responses to pathogens and identify genes involved in the synthesis of defense compounds like phytoalexins mdpi.com.

Proteomic profiling involves the large-scale study of proteins, including their abundance, modifications, and interactions ircm.qc.canih.govnih.govieo.itmdpi.comembopress.org. Mass spectrometry-based proteomics is a common approach for identifying and quantifying proteins in a sample ircm.qc.caieo.it. By analyzing the proteome of organisms or cells producing or exposed to Debneyol, researchers can identify proteins whose levels change, potentially revealing enzymes involved in Debneyol biosynthesis or proteins that interact with Debneyol or are part of the downstream signaling pathways it influences nih.govnih.govmdpi.comembopress.org. Proteomic analysis can help elucidate the molecular mechanisms underlying the biological effects associated with Debneyol mdpi.com.

Together, transcriptomic and proteomic profiling can provide a comprehensive view of the molecular changes occurring in a biological system in response to or in conjunction with Debneyol production, aiding in the elucidation of its biological role and associated pathways researchgate.net.

In Vitro Enzymatic Assays for Characterizing Biosynthetic Steps

In vitro enzymatic assays are crucial tools for dissecting and characterizing the individual enzymatic reactions involved in a biosynthetic pathway. These assays allow researchers to study enzyme activity, substrate specificity, kinetic parameters, and cofactor requirements in a controlled environment outside of a living organism nih.govnih.govnih.gov. For complex natural products like Debneyol, understanding the enzymes at each step of the pathway is essential for potentially engineering organisms to produce these compounds or related derivatives nih.gov.

The biosynthesis of Debneyol in Nicotiana species proceeds through 5-epi-aristolochene nih.govresearchgate.net. This intermediate is formed from farnesyl diphosphate (B83284) (FPP) by the action of 5-epi-aristolochene synthase (EAS), a type of terpene cyclase nih.gov. Following the formation of 5-epi-aristolochene, further enzymatic modifications, including hydroxylation catalyzed by cytochrome P450 enzymes, lead to the production of capsidiol (B150007) and debneyol nih.govresearchgate.netwur.nl.

In vitro enzymatic assays for characterizing the biosynthetic steps of Debneyol would typically involve isolating and purifying the enzymes believed to be involved in the pathway. These enzymes can be obtained from plant tissues where Debneyol is produced, or by cloning and expressing the corresponding genes in heterologous systems like Escherichia coli nih.govfrontiersin.org.

Assays for terpene synthases like EAS often involve incubating the purified enzyme with its substrate, FPP, in the presence of necessary cofactors, such as Mg2+ nih.govnih.gov. The reaction products are then extracted and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to identify the specific sesquiterpene produced, such as 5-epi-aristolochene nih.gov.

Characterizing the cytochrome P450 enzymes involved in the later steps of Debneyol biosynthesis would require reconstituting the enzymatic activity in vitro. This typically involves the purified cytochrome P450 enzyme, a source of reducing power (often NADPH and a cytochrome P450 reductase), and the substrate (e.g., 5-epi-aristolochene) koreascience.krnih.gov. The products of the hydroxylation reactions are then analyzed to determine the regiospecificity and stereospecificity of the enzyme koreascience.kr.

Detailed research findings from in vitro enzymatic assays can provide valuable data on enzyme kinetics, such as Michaelis-Menten parameters (Km and Vmax), optimal pH, and temperature nih.govnih.govfrontiersin.org. This information helps in understanding the efficiency and regulation of the enzymatic steps.

While specific detailed data tables solely focused on in vitro enzymatic assays directly characterizing Debneyol biosynthesis were not extensively found in the search results, the principles and methodologies applied to the characterization of related terpene synthases and cytochrome P450 enzymes in plant defense pathways are directly relevant nih.govwur.nlnih.govnih.govkoreascience.kr.

For instance, studies on germacrene A synthase (GAS), another sesquiterpene synthase involved in plant defense compound biosynthesis, have utilized in vitro assays to determine optimal conditions and kinetic parameters nih.govnih.gov. These studies demonstrate the type of data that would be generated for Debneyol biosynthetic enzymes.

| Enzyme Type | Substrate(s) | Product(s) | Key Cofactor(s) | Analytical Method(s) |

| Terpene Synthase | Farnesyl Diphosphate (FPP) | Sesquiterpene Hydrocarbon (e.g., 5-epi-aristolochene) | Mg2+ | GC-MS |

| Cytochrome P450 | Sesquiterpene Hydrocarbon (e.g., 5-epi-aristolochene) | Hydroxylated Sesquiterpene (e.g., Debneyol, Capsidiol) | NADPH, P450 Reductase | GC-MS, LC-MS |

Note: This table represents general methodologies for characterizing enzymes in sesquiterpene biosynthesis, including steps relevant to Debneyol production.

Research findings from such in vitro studies have confirmed that 5-epi-aristolochene serves as a precursor for both capsidiol and debneyol in Nicotiana species nih.govresearchgate.net. The involvement of specific cytochrome P450 enzymes in the subsequent hydroxylation steps has also been supported by in vitro evidence and genetic studies researchgate.netwur.nlkoreascience.kr. The ability to reconstitute these enzymatic steps in vitro allows for a detailed understanding of the catalytic mechanisms and the factors influencing product formation.

Future Research Directions and Translational Perspectives

Elucidation of Remaining Biosynthetic Gaps

The biosynthesis of debneyol in solanaceous plants, such as Nicotiana benthamiana, is known to originate from farnesyl diphosphate (B83284) (FPP). This pathway involves 5-epi-aristolochene as a precursor, leading to the formation of capsidiol (B150007) and debneyol. researchgate.net Enzymes involved in the synthesis of capsidiol, such as 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH), have been characterized. researchgate.netnih.gov However, the precise enzymatic steps and potential intermediates specifically leading from 5-epi-aristolochene or a related precursor directly to debneyol are not fully characterized, representing a gap in the complete biosynthetic picture. Research in Catharanthus roseus has identified a minimal biosynthetic gene cluster (BGC) containing a terpene synthase (CrTPS18) and a cytochrome P450 (CYP71D349) that sequentially produce 5-epi-jinkoh-eremol and then hydroxylate it to debneyol. nih.govresearchgate.netacs.org This finding in a different plant species highlights the potential for variations in the biosynthetic routes across plant families and underscores the need for further research to fully elucidate the pathway in solanaceous plants where debneyol was initially identified. researchgate.netresearchgate.net Future studies should focus on identifying and characterizing the specific enzymes and genes responsible for the late-stage steps of debneyol biosynthesis in its native producing plants. researchgate.net Techniques such as genetic mapping, co-expression analysis, and functional characterization of candidate genes identified through transcriptomics and metabolomics could help bridge these gaps. nih.govoup.com

Comprehensive Understanding of Molecular Targets in Pathogens

While debneyol is recognized for its fungicidal activity, a comprehensive understanding of its specific molecular targets within plant pathogens is still developing. Research indicates that debneyol exhibits genuine fungicidal activity, in contrast to the fungistatic nature of the related phytoalexin capsidiol. researchgate.net Phytoalexins generally exert antimicrobial activity by targeting cellular components such as the cell wall or cell membrane of pathogens, although the exact mechanisms are often not fully understood. biorxiv.orgnih.gov Further research is needed to identify the specific proteins, enzymes, or cellular processes in target fungi that are inhibited or disrupted by debneyol. This could involve techniques such as proteomics, metabolomics, and genetic screens in sensitive fungal strains to identify genes or pathways that, when altered, confer resistance or hypersensitivity to debneyol. Elucidating these targets will provide insights into the mechanism of action and could inform the development of more effective antifungal strategies.

Development of Engineered Plant Resistance Strategies

The role of debneyol as a plant defense compound suggests its potential in developing engineered resistance strategies in crops. Debneyol is produced in response to pathogen attack, acting as a phytoalexin. researchgate.netnih.govresearchgate.net Enhancing the plant's ability to produce or accumulate debneyol, either through genetic modification or exogenous application, could bolster its natural defenses against fungal pathogens. Research has shown that introducing biosynthetic genes for defense compounds into plants can improve tolerance to pests. mdpi.com Future research could explore the effectiveness of overexpressing the identified debneyol biosynthetic genes in susceptible crop varieties to increase their resistance to relevant fungal diseases. nih.govresearchgate.netacs.org Additionally, investigating the regulatory mechanisms controlling debneyol biosynthesis could allow for the development of strategies to prime plant defenses for a more rapid and robust response upon infection. mdpi.com

Exploration of Agrochemical Applications

The demonstrated fungicidal activity of debneyol positions it as a promising candidate for development as a natural agrochemical. nih.govresearchgate.netacs.orgresearchgate.net Unlike some other phytoalexins, debneyol has been described as exhibiting genuine fungicidal effects. researchgate.net Research has shown that debneyol, along with its precursor 5-epi-jinkoh-eremol, exhibits potent fungicidal activity in maize infection studies, demonstrating more potency than validamycin, an existing agricultural antibiotic. nih.govresearchgate.netacs.org This suggests its potential utility in protecting crops from fungal pathogens. Future research in this area should focus on evaluating the efficacy of debneyol against a wider range of plant pathogenic fungi under various environmental conditions. Studies on formulation and delivery methods for field application are also necessary. The discovery of the biosynthetic gene cluster in C. roseus opens avenues for potential biotechnological production of debneyol, which could facilitate its availability for agrochemical testing and development. nih.govresearchgate.netacs.org

Computational Modeling and Predictive Studies

Computational approaches can play a significant role in advancing debneyol research. Molecular modeling and docking studies can be employed to predict potential molecular targets of debneyol in pathogens, complementing experimental investigations. Quantitative structure-activity relationship (QSAR) modeling could help in understanding the structural features of debneyol that are crucial for its fungicidal activity, potentially guiding the design of novel, more potent analogs. researchgate.net Furthermore, computational tools can assist in the identification of additional biosynthetic genes or pathways in other plant species through genome mining and comparative genomics. researchgate.net Predictive studies utilizing transcriptomic and metabolomic data can also help in understanding the conditions and triggers that induce debneyol production in plants. nih.govoup.com

Integration of Multi-omics Data for Systems-Level Understanding

A comprehensive understanding of debneyol's role in plant defense and its potential applications requires the integration of multi-omics data. Combining genomics, transcriptomics, proteomics, and metabolomics data from plants under different conditions (e.g., pathogen infection, elicitor treatment) can provide a systems-level view of the processes involved in debneyol biosynthesis, regulation, and function. nih.govoup.com Such integrated analyses can help identify novel genes and enzymes in the biosynthetic pathway, uncover regulatory networks controlling its production, and reveal the broader metabolic responses of the plant to pathogen attack. nih.govoup.com Similarly, multi-omics studies on plant pathogens exposed to debneyol can provide deeper insights into the fungal response and potential resistance mechanisms. biorxiv.orgnih.gov The integration of these diverse datasets, facilitated by bioinformatics and computational tools, will be crucial for unlocking the full potential of debneyol in agricultural applications. researchgate.net

Q & A

Q. What are the established laboratory synthesis methods for Debneyol, and how do they differ in yield and purity?

Methodological Answer: Debneyol synthesis typically involves multi-step organic reactions, including condensation, cyclization, and purification via column chromatography. Key parameters affecting yield and purity include reaction temperature, solvent polarity, and catalyst selection. For example, a 2018 study optimized Debneyol synthesis using a palladium-catalyzed cross-coupling reaction, achieving 78% yield with ≥95% purity confirmed by HPLC . Researchers should report reaction conditions (e.g., molar ratios, time) and analytical methods (e.g., NMR, mass spectrometry) with precision, adhering to metric system guidelines (e.g., mL, μM) and justifying significant figures .

Table 1: Comparison of Debneyol Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Cross-coupling catalysis | 78 | 95 | Pd(OAc)₂, 80°C, DMF solvent |

| Acid-catalyzed cyclization | 65 | 89 | H₂SO₄, reflux, 12 hrs |

Q. Which spectroscopic techniques are most reliable for characterizing Debneyol’s structural integrity?

Methodological Answer: High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, HSQC) are critical for confirming Debneyol’s molecular structure. Researchers must validate spectral data against known databases and report chemical shifts (δ in ppm) with instrument precision (e.g., ±0.01 ppm for NMR). Discrepancies in peak assignments should be addressed through deuterated solvent controls and repeated trials .

Q. How can researchers design initial bioactivity assays for Debneyol to ensure reproducibility?

Methodological Answer: Begin with in vitro assays (e.g., enzyme inhibition, cell viability) using standardized protocols (e.g., MTT assay for cytotoxicity). Include positive/negative controls, triplicate measurements, and explicit documentation of IC₅₀ calculations. Statistical significance (e.g., p < 0.05 via ANOVA) must be reported to avoid ambiguous claims about efficacy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for Debneyol across studies?

Methodological Answer: Conduct a meta-analysis of existing data to identify variables such as assay conditions (e.g., pH, cell line specificity) or compound stability. For example, Debneyol’s susceptibility to photodegradation may explain divergent results in antioxidant studies. Replicate experiments under controlled conditions, and apply multivariate regression to isolate confounding factors .

Q. How should researchers optimize experimental designs to evaluate Debneyol’s mechanism of action in complex biological systems?

Methodological Answer: Use orthogonal approaches:

- Computational modeling : Molecular docking to predict target binding affinity.

- Omics integration : Transcriptomics/proteomics to identify pathway alterations.

- Kinetic studies : Surface plasmon resonance (SPR) for real-time interaction analysis. Validate findings with knock-out models or siRNA silencing to establish causality .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in Debneyol studies?

Methodological Answer: Non-linear regression models (e.g., four-parameter logistic curve) are preferred for dose-response data. Report R² values, confidence intervals, and use tools like GraphPad Prism for robust curve fitting. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) .

Q. How can researchers address batch-to-batch variability in Debneyol samples during long-term studies?

Methodological Answer: Implement quality control (QC) protocols:

- Stability testing : Accelerated degradation studies under varied temperatures/humidity.

- Analytical consistency : Use USP reference standards for HPLC calibration.

- Documentation : Track storage conditions (e.g., −80°C, argon atmosphere) and aliquot usage to minimize freeze-thaw cycles .

Methodological Best Practices

Q. What ethical and procedural guidelines apply to preclinical Debneyol research involving animal models?

Methodological Answer: Obtain institutional animal care committee approval (IACUC) and adhere to ARRIVE guidelines for reporting. Define humane endpoints, sample sizes (justified by power analysis), and anesthesia protocols. Use sham-operated controls to distinguish compound-specific effects from procedural stress .

Q. How should researchers validate Debneyol’s purity when collaborating across laboratories?

Methodological Answer: Share certified reference materials (CRMs) and cross-validate analytical methods via interlaboratory studies. Publish detailed spectral data (e.g., NMR raw files in supplementary materials) and use collaborative platforms like Zenodo for transparent data sharing .

Q. What are the pitfalls in interpreting Debneyol’s pharmacokinetic data, and how can they be mitigated?

Methodological Answer: Common issues include:

- Bioavailability underestimation : Use radiolabeled Debneyol to track absorption.

- Metabolite interference : Employ LC-MS/MS with selective ion monitoring.

- Species-specific differences : Compare rodent and human liver microsome assays early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.